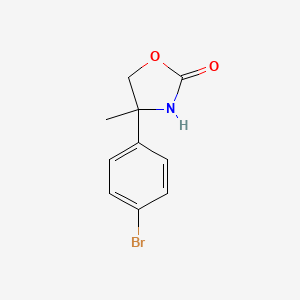

4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one, commonly known as BPO, is a chemical compound that has gained significant attention in the scientific research community due to its numerous potential applications. BPO is a heterocyclic organic compound that belongs to the oxazolidinone family. This compound has a broad range of applications in various fields including medicinal chemistry, material science, and organic synthesis.

Applications De Recherche Scientifique

Agricultural Fungicides

Oxazolidinone derivatives, like famoxadone, are utilized in agriculture as fungicides. Famoxadone is a part of a new class of oxazolidinone fungicides that provide excellent control of plant pathogens across a range of crops. This discovery emphasizes the potential of oxazolidinones in developing effective agricultural solutions (Sternberg et al., 2001).

Antibacterial Agents

Oxazolidinones have been identified as promising antibacterial agents with a focus on enhancing safety profiles and expanding the antibacterial spectrum. For instance, modifications in the oxazolidinone structure have led to compounds with reduced activity against monoamine oxidase A, mitigating undesired side effects (Reck et al., 2005).

Chemical Fixation of Carbon Dioxide

The synthesis of oxazolidinones from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without additional catalysts or solvents demonstrates an eco-friendly approach to utilizing CO2. This process highlights the role of oxazolidinones in contributing to sustainable chemistry practices (Xu et al., 2011).

Synthetic Organic Chemistry

Oxazolidin-2-one rings serve as crucial scaffolds in synthetic organic chemistry, facilitating the development of chiral auxiliaries in asymmetric synthesis and acting as protective groups for 1,2-aminoalcohol systems. Their versatility and utility in creating enantiomerically pure compounds underscore their importance in medicinal chemistry (Zappia et al., 2007).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that the compound’s bromophenyl group could potentially undergo suzuki–miyaura coupling, a type of cross-coupling reaction that forms carbon-carbon bonds . This reaction could influence the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in antileishmanial and antimalarial activities .

Pharmacokinetics

The compound’s lipophilic character could potentially influence its bioavailability .

Result of Action

Similar compounds have shown significant antifungal activity against certain strains .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 4-Bromodiphenyl ether, a compound with a similar bromophenyl group, is known to be a persistent organic environmental pollutant . This suggests that environmental factors could potentially influence the action of 4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one.

Propriétés

IUPAC Name |

4-(4-bromophenyl)-4-methyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUPRCCCBNTCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2811100.png)

![2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2811101.png)

![N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811105.png)

![4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2811107.png)

![3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2811108.png)

![[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol](/img/structure/B2811110.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2811113.png)

![6-{3-[(2-methylbenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2811114.png)

![2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2811117.png)

![Ethyl 1-{3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2811118.png)